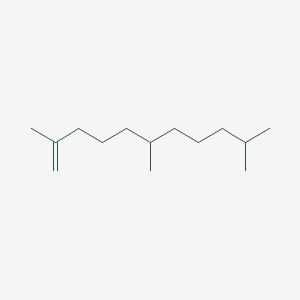
1-Undecene, 2,6,10-trimethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecene, 2,6,10-trimethyl is an organic compound with the molecular formula C14H28. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by its systematic name, 2,6,10-trimethyl-1-undecene . It is a colorless liquid with a boiling point of approximately 240.3°C and a density of around 0.8 g/cm³ .
Vorbereitungsmethoden
1-Undecene, 2,6,10-trimethyl can be synthesized through various methods. One common synthetic route involves the alkylation of isobutylene with a suitable alkyl halide, followed by dehydrohalogenation to form the desired alkene . Industrial production methods often involve the use of catalysts to facilitate the reaction and improve yield. For example, the use of zeolite catalysts in the alkylation step can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
1-Undecene, 2,6,10-trimethyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming the corresponding alkane.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens, resulting in the formation of dihalides.
Wissenschaftliche Forschungsanwendungen
1-Undecene, 2,6,10-trimethyl has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-undecene, 2,6,10-trimethyl involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . The compound’s reactivity with oxidizing agents and its ability to undergo electrophilic addition reactions also play a role in its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
1-Undecene, 2,6,10-trimethyl can be compared with other similar alkenes, such as:
1-Decene: A shorter chain alkene with similar reactivity but different physical properties.
1-Dodecene: A longer chain alkene with slightly higher boiling point and different industrial applications.
2,4,4-Trimethyl-1-pentene: Another branched alkene with different reactivity due to its structure.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
32765-42-7 |
|---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
2,6,10-trimethylundec-1-ene |
InChI |
InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h13-14H,1,6-11H2,2-5H3 |
InChI-Schlüssel |
UGLLTXQVKUBCQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


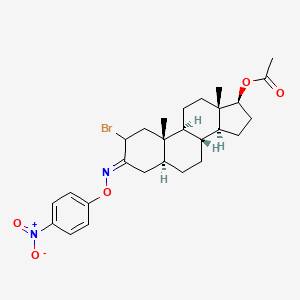


![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

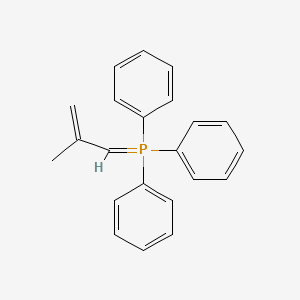

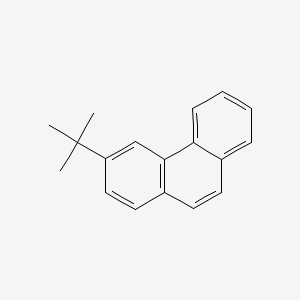
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
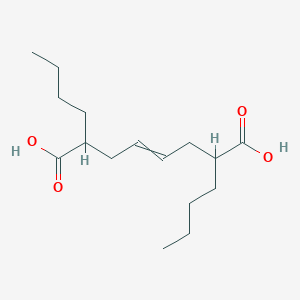
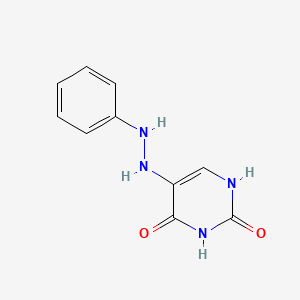
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
